Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and an ester functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(4-methylpyridin-2-yl)-3-oxopropanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-methylpyridin-2-yl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(4-methylpyridin-2-yl)-3-hydroxypropanoate.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The pyridine ring can interact with aromatic binding sites in proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(pyridin-2-yl)-3-oxopropanoate: Lacks the methyl group at the 4-position of the pyridine ring.
Mthis compound: Contains a methyl ester instead of an ethyl ester.
Ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate: Contains a chlorine substituent instead of a methyl group.
The presence of the methyl group at the 4-position in this compound can influence its reactivity and interaction with other molecules, making it unique compared to its analogs.
Biological Activity
Ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological mechanisms, and applications of this compound based on diverse sources.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H13N1O3, with a molecular weight of approximately 221.24 g/mol. The compound features a pyridine ring substituted with a methyl group at the 4-position, contributing to its unique chemical reactivity and biological properties.
Synthesis Methodology:
The synthesis typically involves the reaction of 4-methylpyridine with ethyl acetoacetate under basic conditions. The process can be summarized as follows:
- Reagents : 4-methylpyridine, ethyl acetoacetate, sodium ethoxide (or another base).
- Reaction Conditions : The reaction is conducted under reflux conditions to facilitate the formation of an enolate intermediate.
- Purification : The product is isolated through standard workup procedures including extraction and column chromatography.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in several studies. It has been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases. Mechanistically, it may inhibit specific signaling pathways involved in inflammation .
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. It appears to target specific enzymes involved in cancer cell proliferation, thereby slowing down tumor growth .
The biological effects of this compound are thought to arise from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cell survival.
- Receptor Binding : Its structural characteristics allow it to bind to specific receptors in cells, modulating their activity and influencing cellular responses.
Comparative Analysis
To understand the distinct biological activity of this compound, it can be compared with similar compounds:
Compound Name | Structure | Key Differences |
---|---|---|
Ethyl nicotinate | Lacks methyl group at the 4-position | Less sterically hindered |
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | Methyl group at the 6-position | Different substitution pattern affecting reactivity |
Ethyl 3-(4-chloropyridin-2-yl)-3-oxopropanoate | Chlorine substituent instead of methyl | Potentially different biological activity due to electronegativity |
The presence of the methyl group at the 4-position enhances both stability and selectivity compared to its analogs, contributing to its unique biological profile.
Case Studies and Research Findings
Recent studies have focused on the compound's application in drug discovery:
- Antimicrobial Drug Development : A study highlighted its efficacy against resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics.
- Cancer Therapeutics : Research has shown promising results in preclinical models where the compound demonstrated significant tumor reduction in xenograft models .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)7-10(13)9-6-8(2)4-5-12-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
NNMAOSBKDDBWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CC(=C1)C |
Origin of Product |
United States |
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